Indium(111)-atn-2

tumor scintigraphy whole-body autoradiography porphyrin radiopharmaceutical

Indium(111)-atn-2 (¹¹¹In-ATN-2) is a gallium-metalloporphyrin derivative designed as a bifunctional chelating agent (BCA)-coupled radiopharmaceutical for diagnostic tumor imaging. The compound consists of a protoporphyrin scaffold metallated with Ga(III), covalently linked via an ethylene glycol spacer to diethylenetriaminepentaacetic acid (DTPA), which chelates the gamma-emitting radionuclide indium-111 (T½ = 2.8 days).

Molecular Formula C50H59GaInN7O17
Molecular Weight 1210.7 g/mol
CAS No. 119130-46-0
Cat. No. B047270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium(111)-atn-2
CAS119130-46-0
Synonyms(111)In-ATN-2
ATN-2
indium(111)-ATN-2
Molecular FormulaC50H59GaInN7O17
Molecular Weight1210.7 g/mol
Structural Identifiers
SMILES[H+].[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C(C)OCCOC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-].O.[OH-].[Ga+3].[In+3]
InChIInChI=1S/C50H61N7O15.Ga.In.2H2O/c1-7-32-27(2)35-18-36-28(3)33(8-10-43(58)59)40(52-36)21-41-34(9-11-44(60)61)29(4)37(53-41)20-42-50(30(5)38(54-42)19-39(32)51-35)31(6)71-16-17-72-49(70)26-57(25-48(68)69)15-13-55(22-45(62)63)12-14-56(23-46(64)65)24-47(66)67;;;;/h7,18-21,31H,1,8-17,22-26H2,2-6H3,(H8,51,52,53,54,58,59,60,61,62,63,64,65,66,67,68,69);;;2*1H2/q;2*+3;;/p-6/i;;1-4;;
InChIKeyUHBWZLWDCQKNAP-XVKFRELOSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium(111)-atn-2 (CAS 119130-46-0) – A Bifunctional Chelator-Coupled Porphyrin for Gamma Scintigraphic Tumor Imaging


Indium(111)-atn-2 (¹¹¹In-ATN-2) is a gallium-metalloporphyrin derivative designed as a bifunctional chelating agent (BCA)-coupled radiopharmaceutical for diagnostic tumor imaging [1]. The compound consists of a protoporphyrin scaffold metallated with Ga(III), covalently linked via an ethylene glycol spacer to diethylenetriaminepentaacetic acid (DTPA), which chelates the gamma-emitting radionuclide indium-111 (T½ = 2.8 days) [2]. Classified under porphyrin-based tumor imaging agents in the MeSH thesaurus, it was introduced as a supplementary concept in 1988 [3]. Its intended use is whole-body scintigraphic detection of transplantable pancreatic carcinoma and potentially other solid tumors, leveraging the innate tumor avidity of the porphyrin macrocycle combined with the favorable imaging characteristics of ¹¹¹In [1].

Why ¹¹¹In-ATN-2 Cannot Be Replaced by Generic ⁶⁷Ga-Citrate or Other In-Class Porphyrin-Based Radiopharmaceuticals in Preclinical Tumor Imaging


Radiopharmaceuticals intended for tumor imaging are not interchangeable because their biodistribution, tumor-to-background contrast, and clearance kinetics are fundamentally determined by the molecular architecture of the carrier ligand [1]. Generic ⁶⁷Ga-citrate, a clinically used tumor-imaging agent, relies on transferrin-mediated delivery and exhibits significant accumulation in inflammatory lesions as well as tumors, yielding ambiguous diagnostic specificity [1]. In contrast, ¹¹¹In-ATN-2 is a rationally designed bifunctional chelating agent-coupled porphyrin; the porphyrin macrocycle provides intrinsic tumor-tissue affinity, the gallium metallation enhances this affinity, and the DTPA arm enables stable, site-specific ¹¹¹In coordination—features absent in simple citrate complexes [2]. Even among other ¹¹¹In-labeled porphyrins (e.g., ¹¹¹In-MDEGD, ¹¹¹In-Mn-metalloporphyrin), variations in the metal center, linker chemistry, and side-chain structure produce divergent biodistribution profiles, tumor-to-organ ratios, and rates of blood clearance [3][4]. Substituting ¹¹¹In-ATN-2 with any of these alternatives without head-to-head validation therefore risks compromising image clarity, altering the optimal post-injection imaging window, and invalidating cross-study comparisons of therapeutic response or pharmacokinetic modeling.

Quantitative Evidence for ¹¹¹In-ATN-2 Differentiation vs. ⁶⁷Ga-Citrate, ¹¹¹In-MDEGD, and Other Radiolabeled Porphyrins


Head-to-Head Autoradiographic Image Clarity: ¹¹¹In-ATN-2 vs. ⁶⁷Ga-Citrate in a Pancreatic Carcinoma Hamster Model

In a direct comparative study employing Syrian golden hamsters bearing transplantable pancreatic carcinoma, ¹¹¹In-ATN-2 produced qualitatively clearer tumor images than ⁶⁷Ga-citrate at 72 hours post-injection via whole-body autoradiography [1]. The authors attributed this superior image clarity to higher tumor-to-tissue radiodistribution ratios for ¹¹¹In-ATN-2 across multiple background organs. While the publication reports that these ratios were higher in a ranked comparison, the precise numerical fold-difference values for individual tissue compartments (blood, muscle, kidney, lung) were not tabulated in the indexed abstract or publicly accessible full-text metadata, limiting the ability to calculate a single quantified difference [1]. Nevertheless, the qualitative inference of clearer images is consistently corroborated by a companion synthesis report, which independently describes the ¹¹¹In-ATN-2 images as “clearer than those with [⁶⁷Ga]citrate” [2]. This constitutes the only published direct head-to-head comparison for this compound.

tumor scintigraphy whole-body autoradiography porphyrin radiopharmaceutical

Tumor-to-Tissue Ratio Advantage: ¹¹¹In-ATN-2 vs. ⁶⁷Ga-Citrate in Pancreatic Carcinoma

The 1988 Yamazaki study explicitly states that tumor-to-tissue radiodistribution ratios of ¹¹¹In-ATN-2 were higher than those of ⁶⁷Ga-citrate at 72 h post-administration in the same Syrian golden hamster pancreatic carcinoma model [1]. The companion INIS database record for this study reiterates that the new agent was compared directly with ⁶⁷Ga-citrate and that the images were clearer, implying a tumor-to-normal tissue contrast advantage [2]. However, specific numerical ratios (e.g., tumor/blood, tumor/muscle, tumor/kidney) are not available from the indexed abstract or database records. This evidence is therefore classified as a directional comparison with confirmed superiority but without precise numerical magnitude. For researchers selecting a tumor-imaging agent, this documented directional advantage supports the choice of ¹¹¹In-ATN-2 over ⁶⁷Ga-citrate for applications where enhanced tumor signal relative to background tissue is paramount, but quantitative benchmarking against other porphyrins remains unavailable.

biodistribution tumor-to-background ratio porphyrin imaging agent

Molecular Architecture Differentiation: Bifunctional Chelator-Coupled Ga-Porphyrin (ATN-2) vs. Non-Chelator Porphyrin Carriers (e.g., ¹¹¹In-DHE)

ATN-2 is a structurally defined BCA-coupled porphyrin synthesized in four steps from protoporphyrin dimethyl ester: hydrobromination, ethylene glycol treatment, GaCl₃ metallation, and DTPA condensation [1]. This contrasts with ¹¹¹In-labeled dihematoporphyrin ether (¹¹¹In-DHE), a heterogeneous mixture of porphyrin oligomers that lacks a defined metal-chelate conjugate structure. In a cross-study analysis, ¹¹¹In-DHE produced tumor-to-muscle ratios only 2–3 times higher than ¹¹¹In-chloride in murine models [2], whereas the reviewers of porphyrin imaging agents noted that the Ga-metalloporphyrin-ATN-2 platform provided “clear tumor images when used as a scintigraphic agent” [3]. The molecular rationale is that Ga(III) incorporation into the porphyrin ring enhances tumor-tissue affinity, while the DTPA arm provides a discrete, high-affinity ¹¹¹In coordination site separate from the porphyrin pharmacophore, enabling modular optimization of radiolabeling efficiency and pharmacokinetics that is not possible with undefined porphyrin mixtures.

bifunctional chelating agent porphyrin conjugate radionuclide coordination chemistry

Tumor Specificity vs. Inflammatory Lesion Accumulation: ¹¹¹In-ATN-2 Class Advantage Over ⁶⁷Ga-Citrate and ¹¹¹In-MDEGD

A known limitation of ⁶⁷Ga-citrate is its avid accumulation in inflammatory and infectious lesions, which reduces its specificity for tumor detection [1]. Cross-study evidence from the closely related ¹¹¹In-MDEGD (a porphyrin agent derived from the same research program) demonstrates that certain ¹¹¹In-porphyrin conjugates exhibit minimal uptake in inflammatory tissue, unlike ⁶⁷Ga-citrate [2]. While no direct inflammatory-lesion study has been published for ¹¹¹In-ATN-2 specifically, the structurally analogous Ga-metalloporphyrin-DTPA scaffold and the documented higher tumor-to-blood and tumor-to-kidney ratios of this porphyrin class relative to ⁶⁷Ga-citrate support the inference that ¹¹¹In-ATN-2 likely shares the class advantage of reduced inflammatory background relative to ⁶⁷Ga-citrate. Additionally, the mechanism of tumor localization for ATN-2 has been partially characterized—it binds to hemopexin, a 70 kDa serum glycoprotein, which may serve as a carrier protein facilitating selective tumor delivery [3]. This carrier-mediated mechanism is distinct from the transferrin-mediated delivery of ⁶⁷Ga and may contribute to differential tissue selectivity.

tumor specificity inflammatory lesion uptake diagnostic accuracy

Optimal Post-Injection Imaging Window: ¹¹¹In-ATN-2 at 72 h vs. Potential Shorter-Lived Isotope Agents (e.g., ⁹⁹ᵐTc-Porphyrin Conjugates)

¹¹¹In-ATN-2 imaging was performed at 72 hours post-injection in the index study, a time point selected to allow sufficient clearance of background activity and maximize tumor-to-normal tissue contrast [1]. This 72-hour window is well-matched to the 2.8-day (67.2 h) physical half-life of ¹¹¹In, ensuring adequate residual radioactivity for gamma camera or autoradiographic detection. In contrast, ⁹⁹ᵐTc-labeled porphyrin conjugates (e.g., ⁹⁹ᵐTc-TDMPP), which have been developed as alternatives, face a fundamental physical limitation: the 6-hour half-life of ⁹⁹ᵐTc is incompatible with the 24-hour optimal imaging time required for porphyrin-based tumor accumulation, as noted by researchers developing bifunctional HPPH-N₂S₂-⁹⁹ᵐTc conjugates [2]. This physicochemical mismatch means that ⁹⁹ᵐTc-porphyrin agents may require more rapid tumor uptake kinetics than currently achieved, whereas the ¹¹¹In-ATN-2 half-life is inherently suited to the natural pharmacokinetic time course of porphyrin tumor localization.

radionuclide half-life imaging time point pharmacokinetics

Recommended Scientific and Preclinical Procurement Scenarios for ¹¹¹In-ATN-2 (CAS 119130-46-0)


Preclinical SPECT or Autoradiographic Imaging of Pancreatic Ductal Adenocarcinoma in Hamster or Rodent Models

¹¹¹In-ATN-2 is the only porphyrin-based radiopharmaceutical with published whole-body autoradiographic validation in a transplantable pancreatic carcinoma model at a defined 72-hour imaging time point [1]. Researchers requiring clear tumor delineation for orthotopic or subcutaneous pancreatic tumor models should select this agent over ⁶⁷Ga-citrate, which yielded comparatively inferior image clarity in the same experimental system [1]. The 72-hour protocol aligns with the agent's pharmacokinetic profile and provides a well-documented benchmark for studies evaluating experimental therapeutics or surgical resection completeness.

Comparative Oncology Studies Requiring a Structurally Defined, Reproducible Indium-111 Porphyrin Probe

In studies where batch-to-batch reproducibility and precise dosimetry are critical—such as multi-arm therapeutic intervention trials or cross-institutional imaging protocol standardization—¹¹¹In-ATN-2 offers a defined molecular structure (C₅₀H₅₉GaInN₇O₁₇, MW 1210.7) with a fully characterized four-step synthesis [2]. This contrasts with heterogeneous porphyrin mixtures (e.g., ¹¹¹In-DHE) that may exhibit variable tumor uptake across lots. The documented hemopexin-binding mechanism [3] further supports the use of ¹¹¹In-ATN-2 in studies investigating the role of serum carrier proteins in porphyrin tumor delivery.

Delayed-Imaging Protocols Where Short-Half-Life Alternatives (⁹⁹ᵐTc) Are Physically Unsuitable

Investigators whose experimental designs require imaging at time points beyond 24 hours—such as monitoring slow-kinetic tumor accumulation, tracking cellular biodistribution over multiple days, or co-registering with therapeutic response assessments—should select ¹¹¹In-ATN-2 over ⁹⁹ᵐTc-labeled porphyrins. The 2.8-day physical half-life of ¹¹¹In makes it physically capable of supporting the 72-hour imaging protocol validated for ¹¹¹In-ATN-2 [1], whereas the 6-hour ⁹⁹ᵐTc half-life precludes delayed imaging of porphyrin-based agents without unacceptable signal decay [4].

Benchmark Compound for Novel Porphyrin-Based Radiopharmaceutical Development

As one of the foundational BCA-coupled Ga-metalloporphyrin imaging agents with a documented synthesis, ¹¹¹In-ATN-2 serves as a valuable reference standard for medicinal chemistry programs developing next-generation porphyrin-radionuclide conjugates (e.g., ⁶⁸Ga, ⁶⁴Cu, ¹⁷⁷Lu analogs). Its synthesis protocol [2], biodistribution characteristics, and 72-hour imaging window provide a well-defined performance baseline against which structural modifications—such as alternative metal centers, linker lengths, or chelator types—can be quantitatively benchmarked.

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